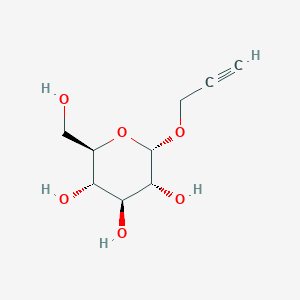

Propargyl a-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propargyl a-D-glucopyranoside is a useful research compound. Its molecular formula is C9H14O6 and its molecular weight is 218.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

Propargyl α-D-glucopyranoside serves as a crucial building block in the synthesis of various glycosylated compounds. Its propargyl group facilitates participation in 1,3-dipolar cycloaddition reactions , which are essential for constructing complex molecular architectures.

Key Reactions

- Cycloaddition Reactions : The propargyl group acts as a dipolarophile in reactions with azides to form triazole derivatives. This method is widely used to synthesize glycoconjugates , which are vital for studying biological processes and developing therapeutics .

- Quinoline-Based Glycoconjugates : A one-pot three-component reaction involving propargyl α-D-glucopyranoside, aldehydes, and anilines has been reported to yield quinoline-based glycoconjugates, demonstrating its utility in creating biologically relevant compounds .

Glycosylation Reactions

Propargyl α-D-glucopyranoside can be utilized as a glycosyl donor in glycosylation reactions, leading to the formation of various glycosides. These glycosides are important for modifying the properties of biomolecules.

Case Study: Synthesis of Sugar-Modified Cellulose Derivatives

A study demonstrated the reaction between propargyl α-D-glucopyranoside and azido-6-deoxy cellulose to produce modified cellulose derivatives. These derivatives were characterized using FTIR and NMR spectroscopy, highlighting the potential of propargyl α-D-glucopyranoside in creating functionalized polysaccharides .

Inhibition of Enzymes

Propargyl α-D-glucopyranoside has been investigated for its potential as an inhibitor of α-glucosidase , an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage postprandial blood glucose levels, making it a target for diabetes treatment.

Inhibitory Activity

Research has shown that derivatives synthesized from propargyl α-D-glucopyranoside exhibit significant inhibitory activity against α-glucosidase. For instance, newly synthesized triazole derivatives demonstrated lower IC50 values compared to standard inhibitors like acarbose, indicating their potential as therapeutic agents for type 2 diabetes management .

Development of Functional Foods

The ability of propargyl α-D-glucopyranoside to inhibit α-glucosidase suggests its application in developing functional foods aimed at controlling blood sugar levels. The incorporation of such compounds into dietary products could provide health benefits for individuals with metabolic disorders.

Data Tables

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargyl α-D-glucopyranoside serves as an alkyne component in CuAAC reactions to synthesize triazole-linked glycoconjugates. Key applications include:

Reaction with Azide-Functionalized Cellulose

-

Reaction Scheme :

Propargyl α-D-glucopyranoside reacts with 6-azido-6-deoxy cellulose under CuSO₄/Na-ascorbate catalysis in DMSO to form 6-deoxy-6-(4-methyl-D-glucopyranose-1-N-[1,2,3-triazole]) cellulose (Figure 1) . -

Key Findings :

-

Degree of Substitution (DS) : DS values ranged from 0.32 to 0.96 , depending on steric hindrance and reaction conditions (Table 1).

-

Characterization :

-

Table 1: CuAAC Reactions of Propargyl α-D-Glucopyranoside with Azide Substrates

| Substrate | DS<sub>Sugar</sub> | Solubility Post-Reaction | Key Observations |

|---|---|---|---|

| 6-Azido-6-deoxy cellulose | 0.96 | DMSO-soluble | Residual azide detected |

| 5-Azido-5-deoxy-xylofuranose | 0.42 | Water-soluble | Steric hindrance limited DS |

| Methyl 6-azido-glucopyranoside | 0.40 | Aqueous NaOH-soluble | 50% alkyne conversion |

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : Bulky substituents (e.g., benzyl groups) on azide partners reduce DS values (e.g., DS = 0.32 for tri-O-benzyl derivatives) .

-

Solubility Trends : Hydrophilic sugar moieties enhance water solubility (e.g., sample 3e in Table 1), while hydrophobic groups retain DMSO solubility .

Structural Characterization Techniques

属性

分子式 |

C9H14O6 |

|---|---|

分子量 |

218.2 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9+/m1/s1 |

InChI 键 |

DSKUDOWHGLWCBQ-ZEBDFXRSSA-N |

手性 SMILES |

C#CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。